
3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H16ClF3N4O2S and its molecular weight is 528.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-chlorobenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The molecular formula of the compound is C25H16ClF3N4O2S , indicating a complex structure featuring multiple functional groups. The presence of a quinazolinone core combined with a trifluoromethyl group and an oxadiazole ring suggests significant potential for diverse biological interactions.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit notable antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. In vitro studies utilizing the sulforhodamine B (SRB) assay demonstrated that this compound effectively reduces cell viability, with IC50 values comparable to known anticancer agents .
The mechanisms through which this compound exerts its anticancer effects are multifaceted:
- Inhibition of Kinases : Quinazolinone derivatives are known to inhibit various kinases involved in cancer progression. The compound likely interacts with the epidermal growth factor receptor (EGFR) , which is critical in NSCLC .
- Histone Deacetylase Inhibition : Some studies suggest that quinazolinone derivatives may inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent apoptosis in cancer cells .
- Oxidative Stress Induction : The presence of the trifluoromethyl group may enhance the compound's ability to induce oxidative stress within cancer cells, contributing to their cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives. Modifications at various positions on the quinazolinone scaffold can significantly affect potency and selectivity:
- Chlorobenzyl Substitution : The introduction of a chlorobenzyl group enhances lipophilicity and cellular uptake.
- Trifluoromethyl Group : This moiety increases metabolic stability and improves binding affinity to biological targets.
- Oxadiazole Linkage : The oxadiazole ring may contribute to increased interactions with specific biomolecular targets due to its electron-withdrawing nature.
Case Studies
Several studies have documented the biological activity of similar compounds:
- A study on quinazolinone derivatives highlighted their effectiveness against various tumor types, including breast and lung cancers, with specific focus on their mechanism involving kinase inhibition .
- Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro .
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits notable anticancer properties , particularly in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. The mechanisms of action are multifaceted:
- Inhibition of Kinases : The compound likely interacts with key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR).
- Histone Deacetylase Inhibition : It may inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
- Oxidative Stress Induction : The trifluoromethyl group may enhance the ability to induce oxidative stress within cancer cells, contributing to cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
- Chlorobenzyl Substitution : Enhances lipophilicity and cellular uptake.
- Trifluoromethyl Group : Increases metabolic stability and binding affinity.
- Oxadiazole Linkage : Contributes to increased interactions with specific biomolecular targets due to its electron-withdrawing nature.
Case Studies
Several studies have documented the biological activity of similar compounds:
- A study on quinazolinone derivatives highlighted their effectiveness against various tumor types, including breast and lung cancers, focusing on their kinase inhibition mechanisms.
- Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro.
Applications in Drug Development
The compound's structural characteristics make it a candidate for further development in drug formulation:
- Anticancer Agents : As an anticancer agent, ongoing research into its efficacy against various cancer cell lines could lead to new treatment options.
- Targeted Therapy : Its ability to inhibit specific kinases opens avenues for targeted therapies in oncology.
- Combination Therapies : Potential use in combination with other therapeutic agents to enhance overall efficacy against resistant cancer types.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClF3N4O2S/c26-18-10-8-15(9-11-18)13-33-23(34)19-6-1-2-7-20(19)30-24(33)36-14-21-31-22(32-35-21)16-4-3-5-17(12-16)25(27,28)29/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZLWEHSVFSQLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.